molecular formula C12H16FNO B1448585 4-(3-Fluoro-4-methylphenoxy)piperidine CAS No. 1694752-89-0

4-(3-Fluoro-4-methylphenoxy)piperidine

Cat. No. B1448585
CAS RN: 1694752-89-0
M. Wt: 209.26 g/mol
InChI Key: YWYYCFOCRYHYMX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine ring in these molecules is thought to be the primary structural feature responsible for their biological activities .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

4-(3-Fluoro-4-methylphenoxy)piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were conducted to evaluate the adsorption behaviors and binding energies of these derivatives on iron surfaces, revealing a consistent ranking with experimental data (Kaya et al., 2016).

Structural Analysis and Biological Activity

These compounds have also been structurally characterized and evaluated for their intermolecular interactions in crystalline solids. The presence of various intermolecular interactions such as C-H…F, C-H…S, and C-H…N was analyzed and the role of these interactions in molecular packing was assessed through computational procedures (Shukla et al., 2017).

Synthesis and Pharmacological Activities

Several studies have focused on the synthesis of new compounds containing the piperidine moiety. For instance, new fibrates with a piperidine moiety were synthesized and evaluated for their activities in decreasing triglyceride, cholesterol, and blood sugar levels in mice and rats. Among the synthesized compounds, one particular compound demonstrated superior activities compared to a known drug, bezafibrate (Komoto et al., 2000).

Crystal Structure Studies

The crystal structure of various compounds containing a piperidine ring has been extensively studied. These studies include the analysis of dihedral angles, distances between atoms, and the generation of molecular sheets via C-H…O interactions. The intricate details of these molecular structures contribute to the understanding of their potential applications in various scientific domains (Li et al., 2005).

Discovery of Novel Antimycobacterial Compounds

Spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition of azomethine ylides, were evaluated for their antimycobacterial activity. One compound, in particular, demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis and was found to be highly potent in reducing bacterial count in lung and spleen tissues (Kumar et al., 2008).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(3-Fluoro-4-methylphenoxy)piperidine”, is an important task of modern organic chemistry .

properties

IUPAC Name

4-(3-fluoro-4-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9-2-3-11(8-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYYCFOCRYHYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2CCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methylphenoxy)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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